Bisphenol A - 96152-48-6

Bisphenol A

Catalog Number: EVT-10885662
CAS Number: 96152-48-6
Molecular Formula: C15H16O2
C15H16O2
(CH3)2C(C6H4OH)2
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999)
Bisphenol A is a bisphenol that is 4,4'-methanediyldiphenol in which the methylene hydrogens are replaced by two methyl groups. It has a role as a xenoestrogen, an environmental contaminant, a xenobiotic and an endocrine disruptor.
Bisphenol A is a diphenylmethane derivative with two hydroxyphenyl groups. Bisphenol A (BPA) is a colorless solid that is used in the synthesis of commercial plastics, including polycarbonates and epoxy resins, which are incorporated into a wide variety of consumer goods. Ingested BPA may exhibit estrogenic effects. Exposure to BPA may increase the risk of certain cancers.
Bisphenol A (BPA) can cause developmental toxicity according to The National Toxicology Program's Center for the Evaluation of Risks to Human Reproduction. It can cause female reproductive toxicity according to an independent committee of scientific and health experts.
Bisphenol A, commonly abbreviated as BPA, is an organic compound with two phenol functional groups. It is a difunctional building block of several important plastics and plastic additives. With an annual production of 2-3 million metric tonnes, it is an important monomer in the production of polycarbonate. It is a potential food contaminant arising from its use in reusable polycarbonate food containers such as water carboys, baby bottles and kitchen utensils. Suspected of being hazardous to humans since the 1930s, concerns about the use of bisphenol A in consumer products were regularly reported in the news media in 2008 after several governments issued reports questioning its safety, and some retailers removed baby bottles and other children's products made from it from their shelves.
See also: Anoxomer (monomer of).
Overview

Bisphenol A is a synthetic organic compound primarily used in the production of plastics and resins. It is a colorless, crystalline solid with the molecular formula C15H16O2C_{15}H_{16}O_{2} and is characterized by its poor solubility in water but good solubility in organic solvents. Bisphenol A is predominantly utilized as a co-monomer in the manufacture of polycarbonate plastics and epoxy resins, which are widely found in consumer products such as water bottles and food containers .

Source and Classification

Bisphenol A is classified as an aromatic organic compound, specifically a diphenylmethane derivative. It is synthesized through the condensation reaction of phenol and acetone, often using acid catalysts. The global production of bisphenol A has been substantial, with estimates exceeding 10 million tonnes annually as of 2022 .

Synthesis Analysis

Methods and Technical Details

The synthesis of bisphenol A typically involves a condensation reaction between two equivalents of phenol and one equivalent of acetone. This reaction can be catalyzed by various acids, including hydrochloric acid or strong acid ion exchange resins under anhydrous conditions .

A common laboratory method involves the following steps:

  1. Reagents: Phenol (23.5 g), acetone (2.9 g), and an acid catalyst (such as p-toluenesulfonic acid).
  2. Setup: The reaction is conducted in a two-neck round-bottom flask equipped with a condenser and magnetic stirrer.
  3. Conditions: The reaction is typically performed at temperatures around 60 °C under atmospheric pressure.
  4. Purification: The product can be purified through column chromatography or recrystallization from solvents like acetic acid .
Molecular Structure Analysis

Structure and Data

Bisphenol A possesses a unique molecular structure characterized by two hydroxyphenyl groups connected by a propane bridge. The structural formula can be represented as:

C15H16O2or CH3 2C C6H4OH 2\text{C}_{15}\text{H}_{16}\text{O}_{2}\quad \text{or}\quad \text{ CH}_3\text{ }_2\text{C C}_6\text{H}_4\text{OH }_2

In terms of crystallography, bisphenol A forms monoclinic crystals with a torsion angle of 91.5° between the phenolic rings .

Physical Properties

  • Molar Mass: 228.28 g/mol
  • Density: 1.20 g/cm³
  • Melting Point: Approximately 158 °C
  • Solubility: Poorly soluble in water (~120 mg/L at 25 °C) but soluble in organic solvents .
Chemical Reactions Analysis

Reactions and Technical Details

Bisphenol A participates in various chemical reactions, particularly polymerization processes to form polycarbonate plastics and epoxy resins. Notably, it reacts with phosgene to produce polycarbonate:

Bisphenol A+PhosgenePolycarbonate\text{Bisphenol A}+\text{Phosgene}\rightarrow \text{Polycarbonate}

Additionally, bisphenol A can undergo etherification reactions to form bisphenol A diglycidyl ether, which is a key component in epoxy resins . The reaction with phosphorus oxychloride can yield bisphenol-A bis(diphenyl phosphate), used as a flame retardant .

Mechanism of Action

Process and Data

The mechanism of action for bisphenol A primarily involves its endocrine-disrupting properties. Bisphenol A mimics estrogen, binding to estrogen receptors and potentially disrupting normal hormonal signaling pathways within the body. This interference can lead to various biological effects, including reproductive issues and developmental problems in laboratory studies .

Research indicates that exposure to bisphenol A can result in detectable levels within the human body, raising concerns about its health impacts, particularly for vulnerable populations like infants .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light brown flakes or powder.
  • Odor: Odorless.
  • Vapor Pressure: Low (5.32 × 10⁻⁵ Pa at 25 °C).

Chemical Properties

  • Stability: Stable under standard conditions but can degrade under extreme conditions.
  • Reactivity: Reacts with strong acids or bases; forms complexes with metal ions.
  • Partitioning Behavior: Tends to partition into water; low evaporation rates from soil and water .
Applications

Bisphenol A plays a crucial role in various scientific applications:

  • Polycarbonates: Used extensively in manufacturing transparent, durable plastics for applications ranging from eyewear lenses to safety equipment.
  • Epoxy Resins: Forms the basis for coatings, adhesives, and composite materials due to its excellent adhesive properties.
  • Thermal Paper: Acts as a developer in thermal printing processes.
Historical Evolution of BPA Research Paradigms

Emergence of Bisphenol A as an Endocrine Disruptor: From Synthetic Estrogen Analog to Ubiquitous Environmental Contaminant

Bisphenol A's (BPA) historical trajectory represents a profound scientific and industrial paradox. First synthesized in 1891 by Russian chemist Alexander Pavlovich Dianin (with independent confirmation by Thomas Zincke in 1905), BPA initially remained a chemical curiosity without commercial application [3]. Its endocrine-disrupting properties were first documented in the 1930s by Edward Charles Dodds at the University of London during systematic investigations of synthetic estrogenic compounds. Dodds identified BPA as a weak estrogen mimetic but prioritized diethylstilbestrol (DES) for pharmaceutical development due to its superior potency [5]. This early recognition of BPA's estrogenicity was largely disregarded as industrial applications expanded.

The post-World War II era witnessed BPA's industrial ascendancy. Epoxy resins derived from BPA entered commercial production in the early 1950s, revolutionizing protective coatings for food cans, pipelines, and dental materials. The 1953 discovery of polycarbonate plastics by Hermann Schnell at Bayer further cemented BPA's global importance, creating a material combining optical clarity with exceptional durability [3]. Global production capacity reached 7.4 million metric tons annually by 2019, predominantly in the Asia-Pacific region (4.6 million tons) [3]. This exponential growth paralleled environmental dissemination:

  • Aquatic contamination: Concentrations reached 1,784 ng/g in sediments (Thermaikos Gulf, Greece) and 1927 ng/L in German streams [3]
  • Human exposure: Biomonitoring revealed 93% detection rates in urine samples from the U.S. population (NHANES 2003-2004), confirming pervasive exposure [1]

The 1971 DES tragedy—linking prenatal DES exposure to vaginal adenocarcinoma—provided critical context for re-evaluating BPA. This historical pivot transformed BPA from an industrial monomer to a prototypical endocrine-disrupting chemical under scientific scrutiny. Research revealed BPA's ability to leach from polycarbonate containers and epoxy linings, particularly under heat or acidic conditions, establishing it as a ubiquitous environmental contaminant with multiple exposure pathways [3] [5].

Table 1: Historical Milestones in Bisphenol A Research

Time PeriodKey EventScientific/Industrial Significance
1891-1905Initial synthesis by Dianin/ZinckeChemical curiosity without immediate application
1936Estrogenic properties identified by Dodds & LawsonRecognition as synthetic estrogen analog; overshadowed by DES development
1950sCommercialization of epoxy resins and polycarbonate plasticsTransformation into high-volume industrial chemical
1971DES linked to transplacental carcinogenesisParadigm shift in understanding prenatal estrogenic exposures
1990s-2000sWidespread detection in human biological samples and environmentRecognition as global contaminant and potential endocrine disruptor

Paradigm Shifts in Regulatory Toxicology: The CLARITY-Bisphenol A Program and Its Methodological Legacy

The Consortium Linking Academic and Regulatory Insights on Bisphenol A Toxicity (CLARITY-BPA) Program, initiated in 2010 by the U.S. Food and Drug Administration (FDA), National Institute of Environmental Health Sciences (NIEHS), and National Toxicology Program (NTP), represented an unprecedented attempt to reconcile discordant findings between regulatory toxicology and academic endocrine disruption research [1] [4]. This $30 million initiative featured two integrated components:

  • Core Study: A guideline-compliant chronic toxicity study conducted under Good Laboratory Practice (GLP) conditions at the FDA's National Center for Toxicological Research. Sprague-Dawley rats received oral BPA doses (2.5–25,000 μg/kg/day) from gestation through two years, assessing traditional endpoints like histopathology and organ weights [1] [6].
  • Grantee Studies: Fourteen academic laboratories investigated hypothesis-driven endpoints (e.g., brain development, prostate carcinogenesis) using tissues/animals from the Core Study under blinded conditions [1].

A critical innovation was the shared exposure protocol: All animals underwent identical BPA exposure at the same facility before allocation, ensuring direct comparability between regulatory and academic assessments [1]. The Core Study's September 2018 final report concluded: “Bisphenol A did not elicit clear, biologically plausible, adverse effects... at levels even remotely close to typical consumer exposure levels” [4]. This supported FDA's position that authorized BPA uses remained safe. However, academic investigators reported statistically significant low-dose effects across multiple organ systems:

  • Mammary gland neoplasia: Increased adenocarcinomas (22% vs. 6% controls) in female stop-dose groups (2.5 μg/kg/day) [6]
  • Prostate pathology: Epigenetic reprogramming of stem cells increasing carcinogenic susceptibility [9]
  • Cardiomyopathy: Increased severity at doses ≥2.5 μg/kg/day in stop-dose females [6]
  • Behavioral alterations: Disrupted neurodevelopment at environmentally relevant exposures [9]

The methodological legacy of CLARITY-Bisphenol A centers on epistemological reconciliation:

  • Blinding procedures minimized bias in academic endpoints while maintaining endocrine-disciplined methodologies [1]
  • Dose selection covering both regulatory thresholds (≥50 μg/kg/day) and environmentally relevant levels (<25 μg/kg/day) enabled direct low-dose assessment [6]
  • Integrated analysis in the CLARITY-BPA Compendium Report (2024) revealed health effects undetected by standalone guideline studies, demonstrating the necessity of incorporating specialized techniques into regulatory frameworks [1] [9]

Table 2: CLARITY-BPA Program Structure and Key Outcomes

ComponentMethodologyKey FindingsRegulatory Interpretation
Core Study (FDA/NTP)GLP-compliant; traditional toxicological endpointsLimited significant effects; no consistent low-dose adverse outcomesConfirms safety of current exposure limits
Grantee Studies (Academic)Hypothesis-driven; mechanistic endpointsSignificant low-dose effects in brain, prostate, mammary, cardiovascular systemsDemonstrates insufficiency of guideline studies alone for endocrine disruption assessment
Integrated FindingsJoint analysis in Compendium ReportNon-traditional endpoints reveal toxicity missed by Core StudySupports need for hybrid testing paradigms

Epistemological Conflicts in Dose-Response Characterization: Low-Dose Effects vs Threshold Models

The dose-response debate for Bisphenol A represents a fundamental clash between endocrinological principles and traditional toxicological paradigms. Regulatory toxicology historically assumes monotonic dose-response relationships, where effects increase proportionally with dose, establishing thresholds like the 50 μg/kg/day safe exposure level derived from high-dose testing [4] [8]. This contrasts with endocrine biology, where non-monotonic dose responses (NMDR)—characterized by U-shaped or inverted U-shaped curves—are physiologically prevalent [7].

Mechanistic bases for NMDR with Bisphenol A include:

  • Receptor dynamics: Low-dose BPA (≤1 μg/kg/day) upregulates estrogen receptor (ER) expression, enhancing cellular sensitivity, while high doses cause receptor downregulation and desensitization [2] [7]
  • Differential pathway activation: Nanomolar BPA concentrations activate membrane-associated ERα triggering rapid kinase signaling cascades (e.g., ERK/MAPK, PI3K/AKT), pathways saturated at higher doses [2]
  • Cross-receptor interactions: Supra-physiological doses (>10 μg/kg/day) engage androgen/thyroid hormone receptors, producing effects distinct from low-dose estrogenic activities [7]

The CLARITY-BPA data provided compelling evidence for low-dose effects, intensifying epistemological conflicts:

  • Mammary adenocarcinoma incidence peaked at 2.5 μg/kg/day in stop-dose groups, disappearing at higher doses [6]
  • Prostate inflammation showed inverted U-shaped curves across dose groups [6]
  • Neurobehavioral effects demonstrated effect thresholds below regulatory safety standards [9]

Critics of low-dose effects argue that NMDR patterns may reflect experimental artifacts or statistical anomalies rather than biologically relevant phenomena. Regulatory agencies cite inconsistent reproducibility and questions about biological plausibility at human exposure levels [4] [8]. However, Vandenberg et al. counter that NMDR is predictable given BPA's selective estrogen receptor modulator (SERM)-like behavior, where each dose produces unique coactivator recruitment profiles and transcriptional outcomes [7].

The regulatory implications are profound:

  • High-to-low-dose extrapolation fails for endocrine-disrupting chemicals, necessitating testing at environmentally relevant exposures [7]
  • Study designs must incorporate sensitive developmental windows and transgenerational endpoints missed in adult-exposure models [9]
  • Risk assessment requires endocrinologically informed protocols that replace default linear assumptions with NMDR-capable statistical models [7] [9]

Table 3: Mechanisms Underlying Non-Monotonic Dose Responses in Bisphenol A

Mechanistic CategoryMolecular EventsDose Range of ManifestationBiological Consequence
Receptor Saturation/ModulationER up-regulation (low dose); ER down-regulation (high dose)≤1 μg/kg/day (low); >50 μg/kg/day (high)Enhanced or diminished transcriptional activity
Membrane-Initiated SignalingActivation of kinase cascades via membrane ERα (rapid non-genomic effects)0.1–10 μg/kg/dayAltered cell proliferation, metabolism, inflammation
Receptor Cross-TalkEngagement of non-estrogen receptors (androgen/thyroid receptors) at high doses>50 μg/kg/dayEffects divergent from low-dose estrogenic activity
Hormonal Feedback DisruptionInterference with hypothalamic-pituitary-gonadal/adrenal axesVariable across life stagesAltered endocrine homeostasis, developmental programming

The unresolved tension between these paradigms underscores a pivotal transformation in chemical risk assessment, where Bisphenol A serves as the archetype for re-evaluating fundamental toxicological principles in light of endocrine science [7] [9].

Properties

CAS Number

96152-48-6

Product Name

Bisphenol A

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Molecular Formula

C15H16O2
C15H16O2
(CH3)2C(C6H4OH)2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3

InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N

Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
In water, 300 mg/L at 25 °C
In water solubility, 120 mg/L at 25 °C
Insoluble in water
Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid
Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride.
0.12 mg/mL at 25 °C
Solubility in water, g/100ml: 0.03 (very poor)

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.